

2-Bromo-6-methoxypyridine: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: 2-Bromo-6-methoxypyridine

Cat. No.: B1266871

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly within medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a methoxy group at the 6-position, provides two distinct points for chemical modification. This bifunctionality allows for its participation in a wide array of chemical transformations, making it an essential intermediate for constructing complex molecular architectures.^{[1][3]}

The reactivity of **2-Bromo-6-methoxypyridine** is primarily dictated by the C-Br bond, which is susceptible to various palladium-catalyzed cross-coupling reactions, lithiation, and Grignard reagent formation.^{[1][4]} The electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen influence the reactivity of the aromatic ring. These characteristics make it an invaluable precursor for the synthesis of novel therapeutic agents, agrochemicals, and fine chemicals.^[1] This guide provides a detailed overview of its properties, synthesis, key reactions, and applications, complete with experimental protocols and data to facilitate its effective use in research and development.

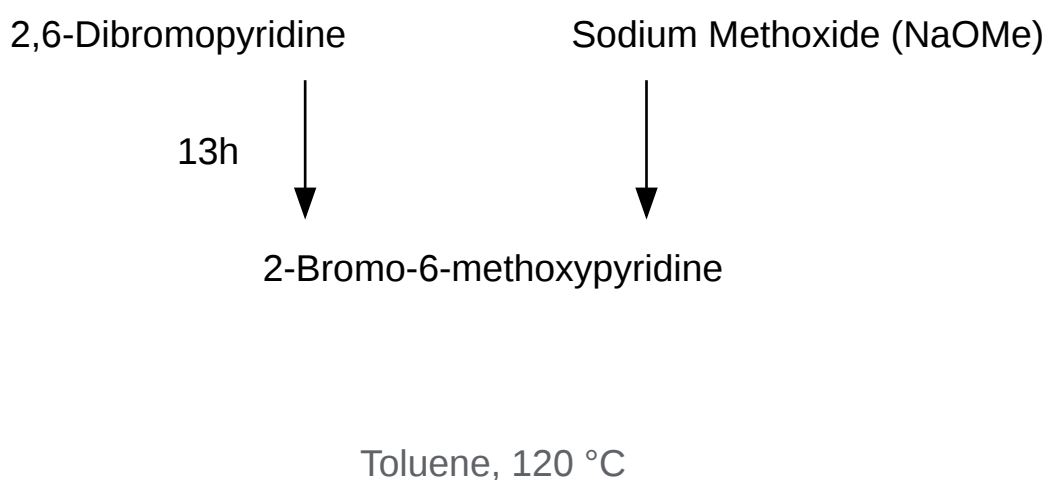
Chemical and Physical Properties

2-Bromo-6-methoxypyridine is a clear, colorless to golden liquid at room temperature.^{[5][6]} Its key physicochemical properties are summarized in the table below.

Property	Value
CAS Number	40473-07-2[5][7]
Molecular Formula	C ₆ H ₆ BrNO[5][7][8]
Molecular Weight	188.02 g/mol [5][7][8]
Boiling Point	206 °C (lit.)[5][6][7]
Density	1.53 g/mL at 25 °C (lit.)[5][6][7]
Refractive Index (n _{20/D})	1.559 (lit.)[5][6][7]
Flash Point	104.4 °C (220 °F)[5][6][7]
Appearance	Clear colorless to golden liquid[5][6]
Storage Temperature	Room Temperature, under inert atmosphere[5][6]

Synthesis of 2-Bromo-6-methoxypyridine

The most common laboratory synthesis of **2-Bromo-6-methoxypyridine** involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with a methoxy group.



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Synthesis of **2-Bromo-6-methoxypyridine**.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine[5][9]

- Materials: 2,6-Dibromopyridine (8.0 g), Sodium Methoxide (1.82 g, with an additional 0.728 g for later), Toluene (120 mL), Water, Ethyl Acetate, Anhydrous Sodium Sulfate.
- Procedure:
 - To a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL) under an argon atmosphere, slowly add sodium methoxide (1.82 g).
 - Heat the reaction mixture to 120 °C and stir continuously for 13 hours.
 - Supplement the reaction with an additional portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for another 6 hours.
 - Upon completion (monitored by TLC or GC), allow the mixture to cool to room temperature.
 - Transfer the reaction mixture to a separatory funnel and partition between water and ethyl acetate.
 - Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting residue by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to yield **2-Bromo-6-methoxypyridine** as an oil (5.64 g, 89% yield).[5][9]

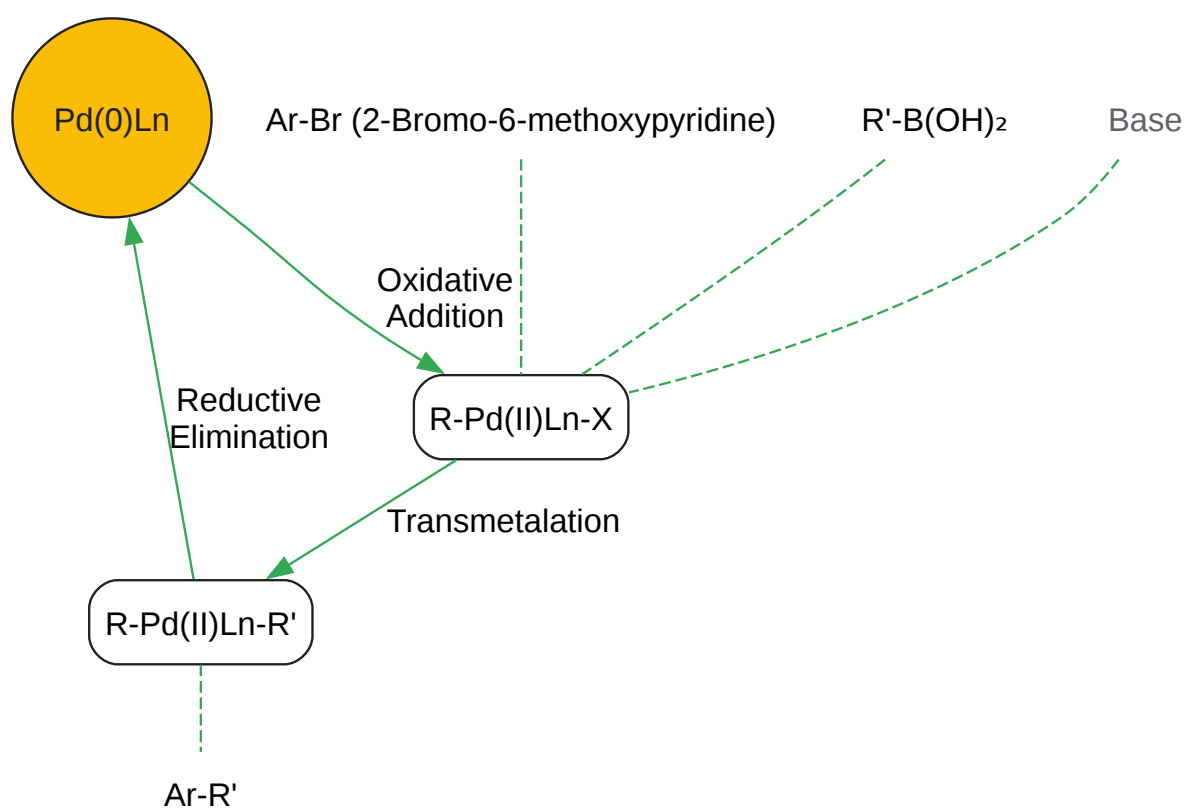
Reactivity and Key Synthetic Applications

The utility of **2-Bromo-6-methoxypyridine** as a synthetic building block stems from its ability to undergo a variety of transformations, primarily through its carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, and **2-Bromo-6-methoxypyridine** is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[10] This reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position of the pyridine ring, a common structural motif in biologically active molecules.[2][11]



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Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Suzuki-Miyaura Reaction Conditions for 2-Bromopyridine Derivatives

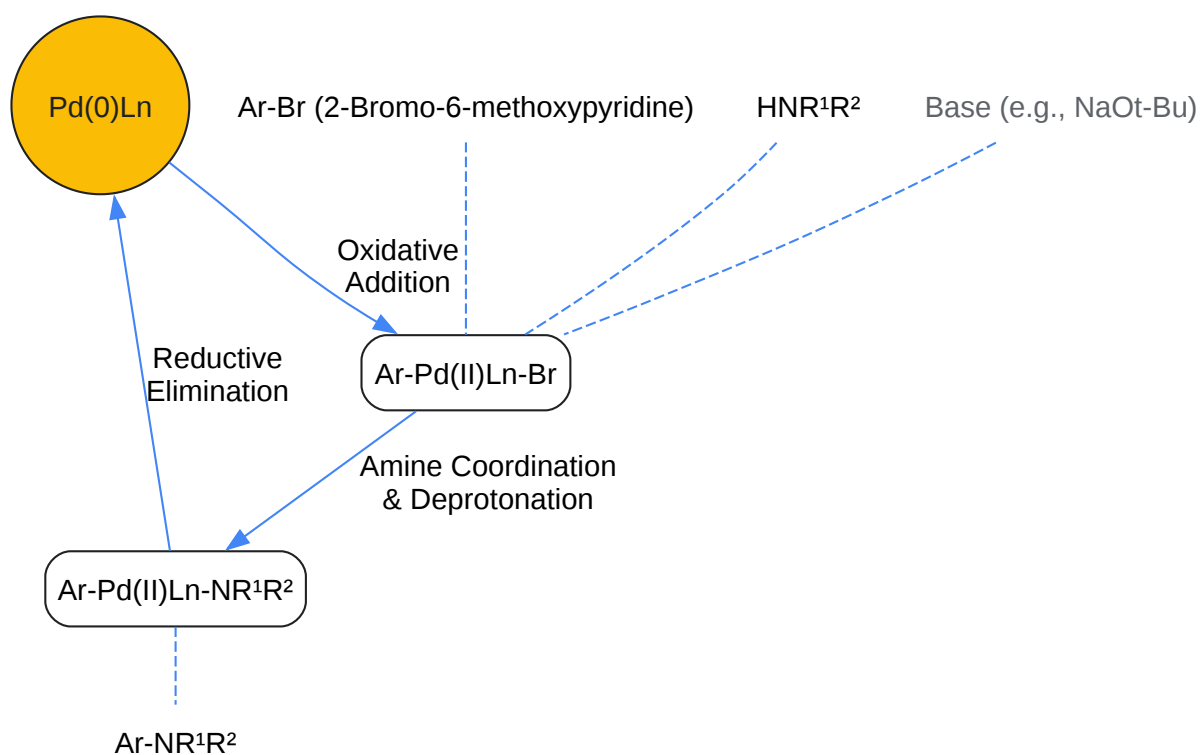
Catalyst (mol%)	Ligand (mol%)	Base (Equiv.)	Solvent	Temp (°C)	Yield (%)
Pd(OAc) ₂ (1-2)	PPh ₃ (2-4)	K ₂ CO ₃ (2)	Toluene/H ₂ O	100	Moderate to Good[12]
Pd(PPh ₃) ₄ (2-5)	-	Na ₂ CO ₃ (2)	DME/H ₂ O	80-90	Good to Excellent[12]
Pd ₂ (dba) ₃ (1-2)	SPhos (2-4)	K ₃ PO ₄ (2-3)	Dioxane/H ₂ O	100-110	Good to Excellent[12]
PdCl ₂ (dppf) (2-3)	-	Cs ₂ CO ₃ (2)	DMF	100	Good to Excellent[12]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling[10][12]

- Materials: **2-Bromo-6-methoxypyridine** (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv.), Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1).
- Procedure:
 - In a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine **2-Bromo-6-methoxypyridine**, the arylboronic acid, the base, and the palladium catalyst.
 - Add the degassed solvent mixture via syringe.
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
 - Monitor the reaction's progress using TLC or LC-MS.
 - Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] This reaction is highly valuable for synthesizing aryl amines from aryl halides and is widely used in pharmaceutical synthesis. For **2-Bromo-6-methoxypyridine**, it provides a direct route to 2-amino-6-methoxypyridine derivatives.



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Catalytic cycle of the Buchwald-Hartwig amination.

Representative Buchwald-Hartwig Amination Conditions for 2-Bromopyridine Derivatives

Substrate	Amine	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)	Ref.
2-Bromo-6-methylpyridine	Cyclohexane-1,2-diamine	[Pd ₂ (dba) ₃] / (±)-BINAP	NaOt-Bu	Toluene	80	60	[14][15]
2-Bromopyridine	Aniline	Pd(OAc) ₂ / dppp	NaOt-Bu	Toluene	Reflux	90.7	[15]
2-Bromopyridines	Volatile Amines	Pd(OAc) ₂ / dppp	NaOt-Bu	Toluene	80	55-98	[16]

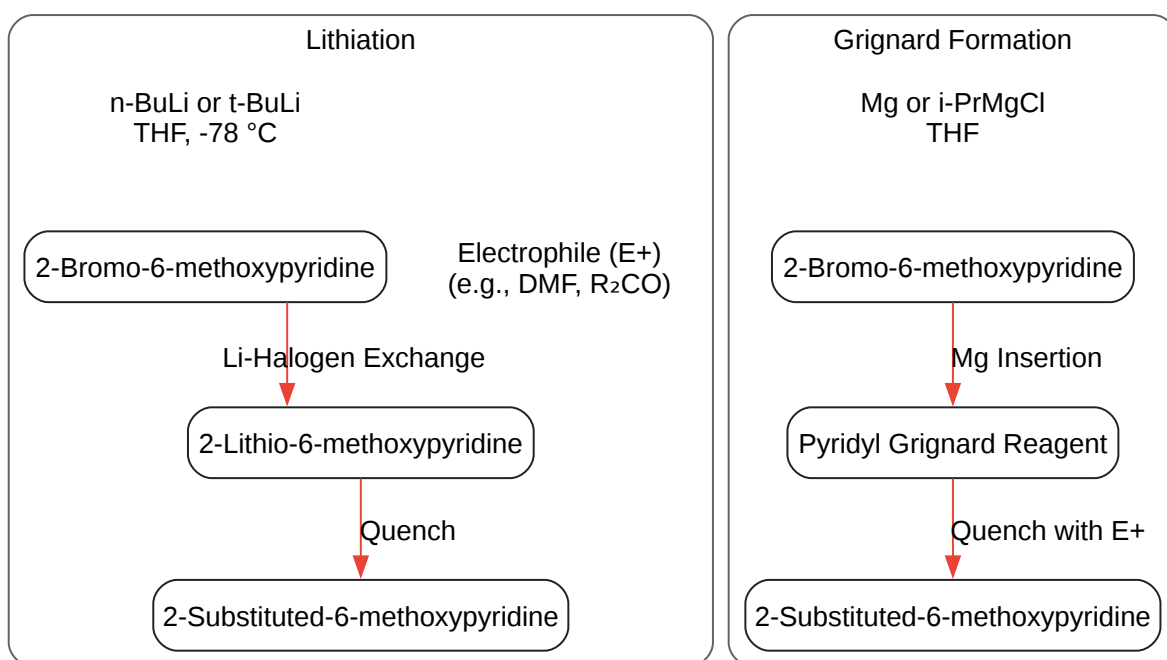
Generalized Experimental Protocol: Buchwald-Hartwig Amination[14]

- Materials: **2-Bromo-6-methoxypyridine** (1.0 equiv.), Amine (1.1-2.0 equiv.), Palladium precursor (e.g., [Pd₂(dba)₃], 1-2 mol%), Ligand (e.g., (±)-BINAP, 2-4 mol%), Base (e.g., NaOt-Bu, 1.4-2.0 equiv.), Anhydrous Toluene.
- Procedure:
 - In an oven-dried Schlenk vessel under an inert atmosphere, charge the palladium precursor, ligand, and base.
 - Add **2-Bromo-6-methoxypyridine**, the amine, and anhydrous toluene.
 - Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 h), monitoring by TLC or LC-MS.
 - After cooling to room temperature, quench the reaction with brine or water.
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

Lithiation and Grignard Reactions

Lithium-halogen exchange is a powerful method for converting the electrophilic C-Br bond into a nucleophilic C-Li bond. This transformation allows for the subsequent reaction with a wide range of electrophiles. Similarly, Grignard reagents can be formed, though sometimes requiring specific conditions.



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Pathways for forming organometallic reagents.

Generalized Experimental Protocol: Grignard Reaction and Formylation[17][18]

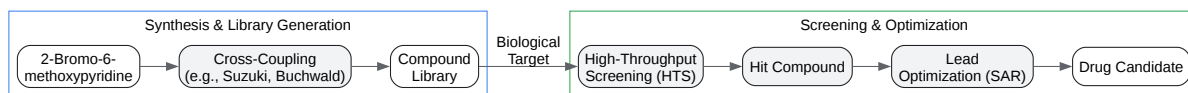
- **Materials:** **2-Bromo-6-methoxypyridine** (1.0 equiv.), Magnesium turnings (1.2 equiv.) or Isopropylmagnesium chloride (1.1 equiv.), Anhydrous N,N-Dimethylformamide (DMF, 3.0

equiv.), Anhydrous Tetrahydrofuran (THF).

- Procedure:
 - Ensure all glassware is oven-dried and assembled hot under an inert atmosphere.
 - To a three-necked flask, add magnesium turnings. Add a solution of **2-Bromo-6-methoxypyridine** in anhydrous THF dropwise. Initiation may require gentle heating or the addition of an iodine crystal. Alternatively, perform a halogen-metal exchange by adding a solution of isopropylmagnesium chloride to the substrate solution at 0-20 °C.
 - Stir the mixture for 1-2 hours until the Grignard reagent formation is complete.
 - Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.
 - Slowly add a solution of anhydrous DMF in THF dropwise, maintaining the temperature below -70 °C.
 - Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the product with an organic solvent, dry the organic phase, and concentrate.
 - Purify the crude aldehyde product by column chromatography.

Applications in Drug Discovery

2-Bromo-6-methoxypyridine is a key starting material in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders.^[1] Its structure serves as a versatile scaffold that can be modified to enhance drug efficacy and selectivity.^[1] The pyridine nitrogen provides a point for hydrogen bonding and influences the physicochemical properties of the final compound, which is crucial for bioavailability and target engagement. Its derivatives are found in compounds developed as β 3 adrenergic receptor agonists and arginine vasopressin V2 receptor agonists.^[6]



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General workflow for drug discovery using a key building block.

Safety Information

2-Bromo-6-methoxypyridine is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area or chemical fume hood.[7][8][19]

Hazard Information	Details
Hazard Codes	Xi, T, Xn[6]
Signal Word	Warning[7]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][20]
Precautionary Statements	P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...)[7][8]
Personal Protective Equipment	Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[7]
WGK Germany	3[6][7]

Conclusion

2-Bromo-6-methoxypyridine has firmly established itself as a cornerstone building block in modern organic synthesis. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling and organometallic reactions, provides chemists with reliable and efficient pathways to a diverse range of substituted pyridine derivatives. The successful application of this intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries underscores its importance.[1] This guide has provided the essential data, protocols, and reaction schemes to empower researchers to fully leverage the synthetic potential of this valuable compound.

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